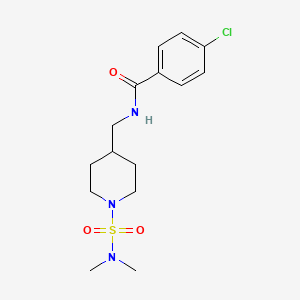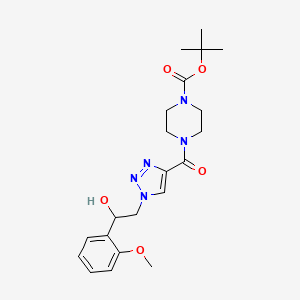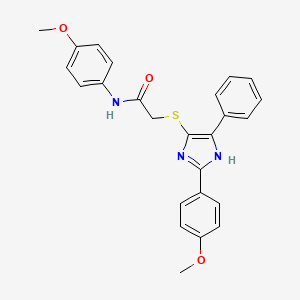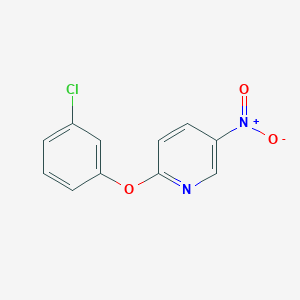
4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a chemical compound . It is an organic nonlinear optical (NLO) material .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminomethylpiperidine with 4-Chlorobenzoyl chloride in the presence of triethylamine . The reaction mixture is stirred at room temperature for about 2 hours, leading to the formation of a white precipitate of triethylammonium chloride . The precipitate is filtered and the filtrate is evaporated to obtain the crude product, which is then recrystallized twice from ethyl methyl ketone .Molecular Structure Analysis
The molecular formula of this compound is CHClNO . The average mass is 183.635 Da and the monoisotopic mass is 183.045090 Da .Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
Research on piperidine derivatives, closely related to "4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide," has identified compounds with significant anti-acetylcholinesterase (anti-AChE) activity. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity against acetylcholinesterase. This discovery is pertinent for developing antidementia agents, as one specific compound demonstrated marked increases in acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting its potential as a powerful inhibitor of acetylcholinesterase (Sugimoto et al., 1990).
Antibacterial Activity
Khatiwora et al. (2013) studied metal complexes of new benzamides, including structures similar to "4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide," for their antibacterial activity. The copper complexes of these benzamides exhibited better activities than free ligands and standard ampicillin against various bacterial strains, suggesting their potential in developing new antibacterial agents (Khatiwora et al., 2013).
Gastrointestinal Motility Enhancement
Sonda et al. (2003) synthesized a series of benzamide derivatives acting as serotonin 4 (5-HT4) receptor agonists, which included structures akin to the compound . These compounds were evaluated for their ability to enhance gastrointestinal motility, with some showing promising effects in increasing the frequency of defecation and accelerating gastric emptying. This research indicates the potential use of such compounds in treating gastrointestinal motility disorders (Sonda et al., 2003).
Serotonin Receptor Agonism
Further exploration into benzamide derivatives revealed their action as potent serotonin 4 (5-HT4) receptor agonists, promoting research into their use as prokinetic agents. These compounds demonstrate an increased effect on both upper and lower gastrointestinal tract motility, suggesting a valuable approach to developing treatments for gastrointestinal disorders with fewer side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2004).
Neuroprotective and Antidepressant Potential
Investigations into novel antidepressants, such as Lu AA21004, involved the study of its metabolism, which has implications for the development of treatments for major depressive disorder. The study identified the oxidative metabolism pathways of Lu AA21004, providing insights into the pharmacokinetics and potential therapeutic applications of related benzamide derivatives in treating depression (Hvenegaard et al., 2012).
Eigenschaften
IUPAC Name |
4-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)11-17-15(20)13-3-5-14(16)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYTYKDWYVHFEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide](/img/structure/B2398977.png)
![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2398978.png)
![4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2398979.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2398983.png)



